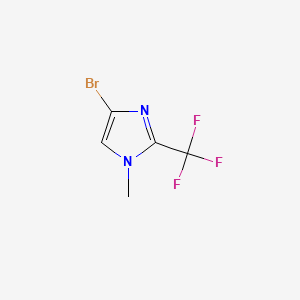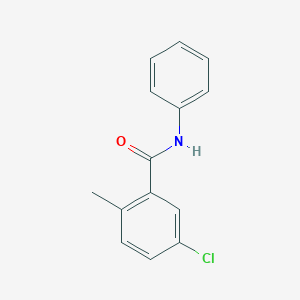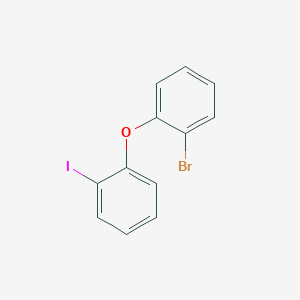
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone is a chemical compound known for its unique structure and properties It is a derivative of fluorene, characterized by the presence of a bromine atom and a dimethyl group attached to the fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of 2-bromofluorene and iodomethane as the major reactants . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the fluorene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the fluorene ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorene derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties.
Materials Science: The compound is utilized in the development of non-linear optical (NLO) materials, which are essential for advanced photonic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone exerts its effects is primarily related to its ability to participate in electron transfer processes. The bromine atom and the fluorene backbone facilitate π-electron conjugation, enhancing the compound’s reactivity in various chemical reactions. This electron delocalization is crucial for its applications in organic electronics and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromofluorene: Lacks the dimethyl groups, resulting in different electronic properties.
9,9-Dimethylfluorene: Does not contain the bromine atom, affecting its reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Contains two bromine atoms, leading to different substitution patterns and reactivity.
Uniqueness
2-Bromo-1-(9,9-dimethyl-fluoren-2-yl)ethanone is unique due to the combination of the bromine atom and the dimethyl groups on the fluorene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C17H15BrO |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2-bromo-1-(9,9-dimethylfluoren-2-yl)ethanone |
InChI |
InChI=1S/C17H15BrO/c1-17(2)14-6-4-3-5-12(14)13-8-7-11(9-15(13)17)16(19)10-18/h3-9H,10H2,1-2H3 |
Clé InChI |
NVCPBAUAQRVSRX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)
![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)
![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)



![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)

